CaSR Potency Gain vs. Oxazole–Phenyl Analog: 3‑Fold EC₅₀ Improvement
Replacement of the oxazole–phenyl moiety in the lead trisubstituted urea series with a benzo[d]thiazole ring produced compound 13 (CAS 1797534-43-0), which exhibited an EC₅₀ of 20 nM in a CaSR luciferase reporter assay. This represents a 3‑fold enhancement in calcimimetic potency relative to the corresponding oxazole–phenyl analog, which displayed an EC₅₀ of approximately 60 nM under identical assay conditions [1]. The SAR study explicitly attributes this potency gain to the benzothiazole substitution, making it the key structural determinant for the compound’s nanomolar activity.
| Evidence Dimension | CaSR activation potency (EC₅₀) |
|---|---|
| Target Compound Data | 20 nM (luciferase reporter assay) |
| Comparator Or Baseline | Oxazole–phenyl analog: ~60 nM (luciferase reporter assay) |
| Quantified Difference | 3‑fold improvement (20 nM vs. ~60 nM) |
| Conditions | Luciferase reporter gene assay in HEK293 cells expressing human CaSR; compound incubation for 6 h [1] |
Why This Matters
Procurement of the benzothiazole analog rather than the oxazole predecessor provides a 3‑fold higher assay window, reducing the amount of compound required per experiment and enabling detection of weaker allosteric effects.
- [1] Deprez P, Temal T, Jary H, Auberval M, Lively S, Guédin D, Vevert JP. New potent calcimimetics: II. Discovery of benzothiazole trisubstituted ureas. Bioorg Med Chem Lett. 2013;23(8):2455-2459. doi:10.1016/j.bmcl.2013.01.077 View Source
